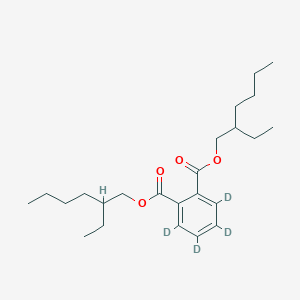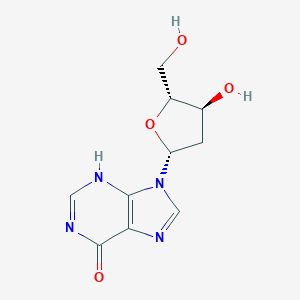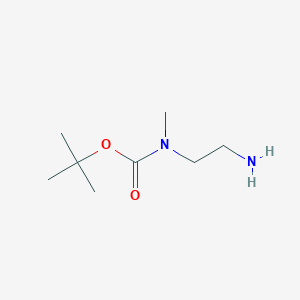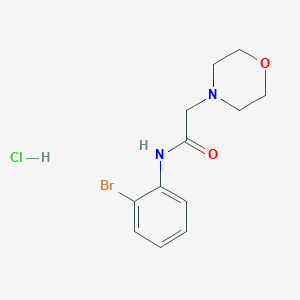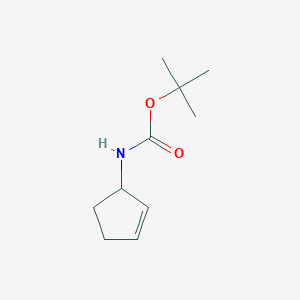![molecular formula C16H12FNO B131559 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile CAS No. 141892-93-5](/img/structure/B131559.png)
4-[3-(4-Fluorophenyl)propanoyl]benzonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzonitrile derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile involves the production of p-[18F]fluorobenzyl iodide and its incorporation into the DASB precursor, resulting in a compound with potential neuroimaging applications . Similarly, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate provides insights into the synthesis of fluorine-containing benzonitrile derivatives, which could be relevant for the synthesis of 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile .
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives is crucial for their biological activity and interaction with other molecules. X-ray crystallography and Hirshfeld surface analysis are common techniques used to study these structures. For example, the molecular structure of a novel inhibitor of hepatitis B was analyzed using these methods, revealing its monoclinic P21/c space group and the intermolecular interactions within the crystal . These techniques could similarly be applied to analyze the molecular structure of 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile.
Chemical Reactions Analysis
Benzonitrile derivatives can undergo various chemical reactions, including those that affect their fluorescence properties. The fluorescence response of 4-(N,N'-dimethylamino)benzonitrile in room temperature ionic liquids, for example, shows dual emission from locally excited and intramolecular charge transfer states, which can be influenced by temperature, excitation wavelength, and exposure time . The chemical reactivity of 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile could similarly be studied to understand its potential applications in sensing or imaging.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives, such as their vibrational spectra, can be studied using ab initio HF and density functional methods. The study of 3-chloro-4-fluoro benzonitrile provides detailed interpretations of its infrared and Raman spectra, which are essential for understanding the compound's behavior under different conditions . The influence of fluoro substitution on the internal conversion and fluorescence properties of 4-(azetidinyl)benzonitriles in alkane solvents is another example of how substitution patterns can affect the physical properties of these compounds . These analyses are relevant for predicting the properties of 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile.
Applications De Recherche Scientifique
Synthetic Intermediates and Pharmaceuticals
Compounds with similar structural features, such as fluorinated aromatic units and nitrile groups, are frequently used as intermediates in the synthesis of pharmaceuticals. For example, fluorinated compounds are pivotal in medicinal chemistry due to their ability to alter the biological activity of molecules, enhancing their metabolic stability, binding affinity, or membrane permeability (Lipunova et al., 2018). The presence of a nitrile group can also be a key functional group in drug design, serving as a bioisostere for other functional groups.
Materials Science
Fluorinated aromatic compounds are also significant in materials science, where they contribute to the development of advanced materials. For instance, fluorophores, which are molecules that can re-emit light upon light absorption, are used in molecular imaging and diagnostics. They must be carefully evaluated for toxicity before being administered to patients, and compounds like indocyanine green, which shares the property of fluorescence with potential derivatives of "4-[3-(4-Fluorophenyl)propanoyl]benzonitrile," have been approved for medical use due to their high fluorescent characteristics and safety profile (Alford et al., 2009).
Organic Synthesis Methodologies
The structural motifs found in "4-[3-(4-Fluorophenyl)propanoyl]benzonitrile" are often involved in the development of new synthetic methodologies. For example, fluoroalkylation reactions in aqueous media represent a significant area of green chemistry, aiming to incorporate fluorinated groups into target molecules efficiently and environmentally friendly (Song et al., 2018). Such reactions are crucial for introducing fluorine atoms or fluoroalkyl groups into organic compounds, enhancing their properties for various applications, including pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
4-[3-(4-fluorophenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-15-8-3-12(4-9-15)5-10-16(19)14-6-1-13(11-18)2-7-14/h1-4,6-9H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFRAJGWCPIUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618720 | |
| Record name | 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Fluorophenyl)propanoyl]benzonitrile | |
CAS RN |
141892-93-5 | |
| Record name | 4-[3-(4-Fluorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



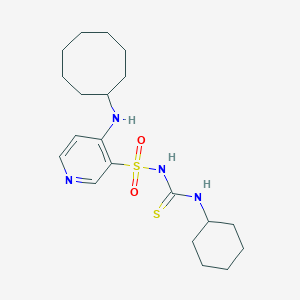
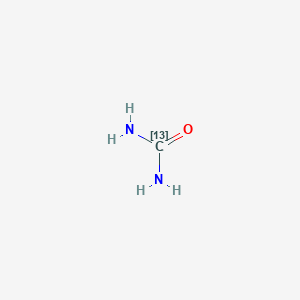
![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)




